Enhanced Anion Transport by Thioamides vs Amides
In a 2021 study, a 1,8-di(thioamido)carbazole scaffold demonstrated significantly enhanced transmembrane anion transport activity compared to its parent amide derivative [1]. The study confirmed that the thioamide N–H group exhibits a more positive electrostatic potential and lower pKa (ΔpKa ≈ 1–2 units lower) than the corresponding amide, leading to superior hydrogen-bond donation [1].
| Evidence Dimension | Transmembrane Anion Transport Activity (Relative) |
|---|---|
| Target Compound Data | Not directly measured, but class effect indicates enhanced hydrogen-bond donor strength for thioamide vs. amide (N–H acidity lower pKa by 1–2 units) [1]. |
| Comparator Or Baseline | Parent 1,8-di(amido)carbazole derivative (amide N–H vs. thioamide N–H). |
| Quantified Difference | Thioamide N–H exhibits lower pKa (Δ ≈ 1–2 units) and more positive electrostatic potential, correlating with superior anion transport activity [1]. |
| Conditions | Liposomal chloride efflux assay and DFT calculations [1]. |
Why This Matters
This class-level evidence indicates that 3-Methylbutanethioamide is likely a more potent hydrogen-bond donor than its amide analog, Isovaleramide, which is critical for applications in supramolecular chemistry or medicinal chemistry targeting ion channels.
- [1] Edwards, S. J., et al. (2021). Transmembrane anion transport promoted by thioamides. RSC Advances, 11(10), 5571-5579. doi:10.1039/D0RA10232K View Source
